

In Vivo Effects of AHR-agonist-X in Rodent Models: A Technical Guide

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Compound of Interest

Compound Name: AHR-2244 hydrochloride

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide outlines the typical in vivo characterization of a novel AHR agonist, AHR-agonist-X, in rodent models. It covers toxicological evaluation, pharmacokinetic profiling, and pharmacodynamic assessment of AHR pathway activation.

Data Presentation

Quantitative data from in vivo rodent studies for AHR-agonist-X are summarized in the following tables for clarity and comparative analysis.

Table 1: Acute Toxicity of AHR-agonist-X in Rodents

Species	Strain	Route of Administration	Vehicle	LD50 (mg/kg)	95% Confidence Interval	Key Clinical Signs
Mouse	C57BL/6	Oral (gavage)	Corn Oil	1500	1350-1650	Sedation, ataxia, piloerection
Mouse	C57BL/6	Intravenous	5% DMSO/Saline	250	220-280	Gasping, convulsions, bradypnea[1]
Rat	Sprague-Dawley	Oral (gavage)	Corn Oil	>2000	N/A	No significant findings
Rat	Sprague-Dawley	Intravenous	5% DMSO/Saline	400	360-440	Bradypnea, lethargy

Table 2: Pharmacokinetic Parameters of AHR-agonist-X in Rats (Single Oral Dose, 100 mg/kg)

Parameter	Unit	Value (Mean ± SD)
Cmax (Maximum Concentration)	ng/mL	850 ± 120
Tmax (Time to Cmax)	hours	2.0 ± 0.5
AUC(0-t) (Area under the curve)	ng*h/mL	4200 ± 650
t1/2 (Half-life)	hours	6.5 ± 1.2
Bioavailability (F%)	%	45

Table 3: AHR Target Gene Expression in Mouse Liver (24h post-oral dose)

Treatment Group	Dose (mg/kg)	Cyp1a1 mRNA Fold Change (vs. Vehicle)	Ahrr mRNA Fold Change (vs. Vehicle)
Vehicle (Corn Oil)	0	1.0 ± 0.2	1.0 ± 0.3
AHR-agonist-X	10	15.6 ± 3.1	8.2 ± 1.5
AHR-agonist-X	50	85.2 ± 12.7	42.5 ± 7.8
AHR-agonist-X	250	150.4 ± 25.3	75.1 ± 11.9

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Acute Toxicity Study

- **Animal Models:** Male and female C57BL/6 mice (8-10 weeks old) and Sprague-Dawley rats (8-10 weeks old) were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- **Dosing:** AHR-agonist-X was administered once via oral gavage or intravenous injection at escalating doses. The vehicle control group received an equivalent volume of the vehicle.
- **Observation:** Animals were observed for clinical signs of toxicity continuously for the first 4 hours post-dosing and then daily for 14 days. Observations included changes in skin, fur, eyes, and behavior. Body weights were recorded daily.
- **Endpoint:** The median lethal dose (LD50) was calculated using the Probit method. At the end of the study, surviving animals were euthanized, and a gross necropsy was performed.

Pharmacokinetic Study

- **Animal Model:** Male Sprague-Dawley rats with jugular vein cannulas were used.
- **Dosing:** A single oral dose of AHR-agonist-X (100 mg/kg) was administered.

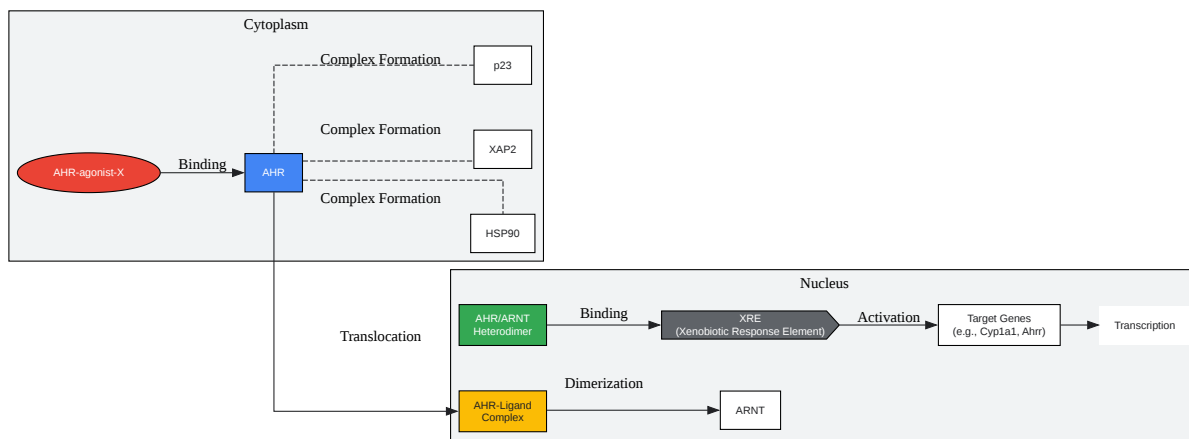
- **Blood Sampling:** Blood samples (approximately 0.2 mL) were collected from the jugular vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-containing tubes.
- **Sample Analysis:** Plasma was separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of AHR-agonist-X were determined using a validated LC-MS/MS method.
- **Data Analysis:** Pharmacokinetic parameters were calculated using non-compartmental analysis.

AHR Target Gene Expression Analysis

- **Animal Model:** Male C57BL/6 mice were used.
- **Dosing:** AHR-agonist-X was administered as a single oral dose at 10, 50, and 250 mg/kg.
- **Tissue Collection:** 24 hours post-dosing, animals were euthanized, and liver tissue was collected and snap-frozen in liquid nitrogen.
- **RNA Extraction and qPCR:** Total RNA was extracted from liver tissue using TRIzol reagent. cDNA was synthesized, and quantitative real-time PCR (qPCR) was performed to measure the mRNA expression levels of Cyp1a1 and Ahrr. Gene expression was normalized to a housekeeping gene (e.g., Gapdh), and the fold change was calculated relative to the vehicle-treated group.

Visualizations

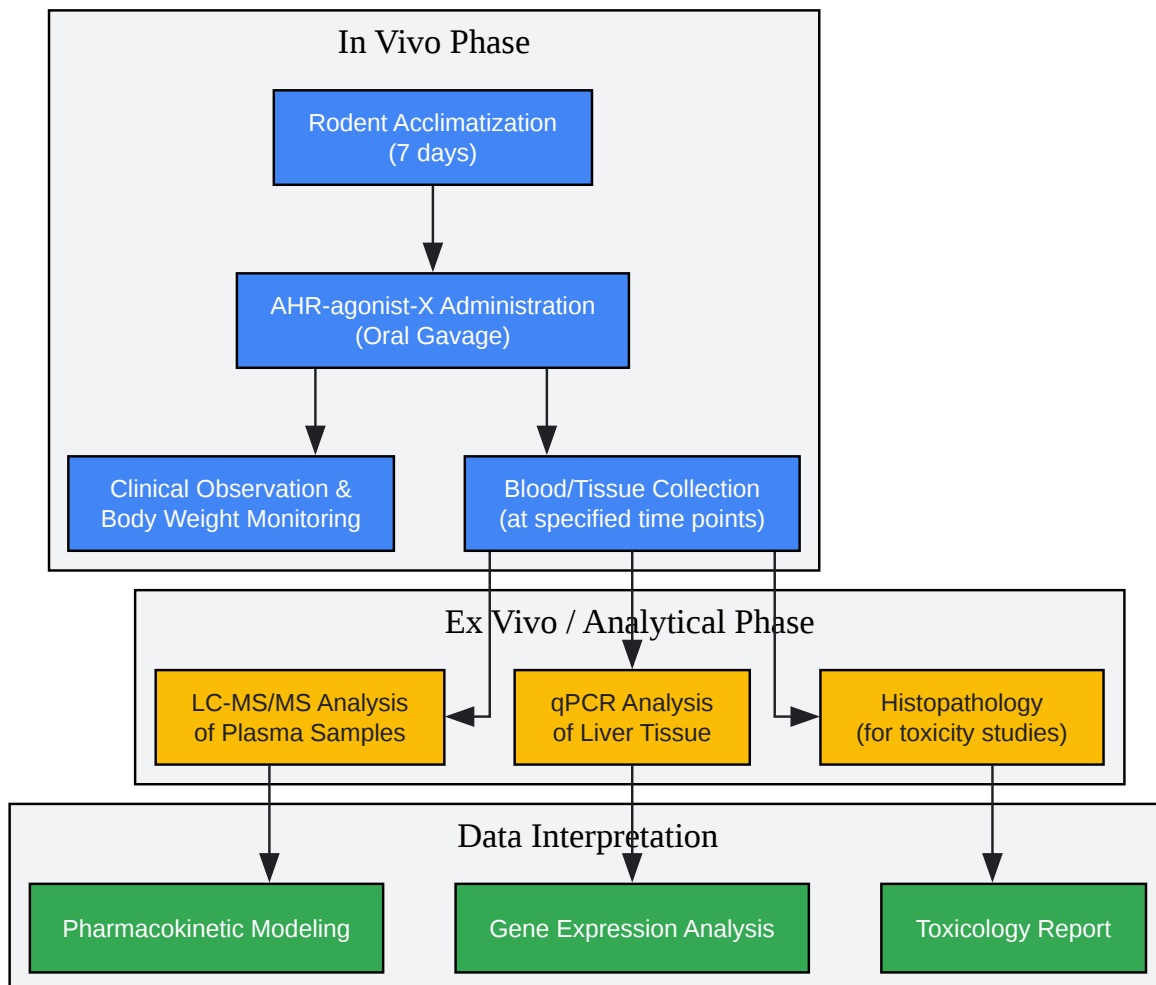
Signaling Pathway



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Caption: Canonical AHR signaling pathway activated by AHR-agonist-X.

Experimental Workflow



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Caption: General experimental workflow for in vivo rodent studies of AHR-agonist-X.

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References

- 1. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
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